5,5-Dibutylbarbituric acid

Description

Properties

CAS No. |

17013-41-1 |

|---|---|

Molecular Formula |

C12H20N2O3 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

5,5-dibutyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H20N2O3/c1-3-5-7-12(8-6-4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17) |

InChI Key |

KXOZJFGEGGNJDX-UHFFFAOYSA-N |

SMILES |

CCCCC1(C(=O)NC(=O)NC1=O)CCCC |

Canonical SMILES |

CCCCC1(C(=O)NC(=O)NC1=O)CCCC |

Other CAS No. |

17013-41-1 |

solubility |

0.00 M |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 5,5-Dibutyl-2,4,6-pyrimidinetrione

This technical monograph provides an in-depth analysis of 5,5-dibutyl-2,4,6-pyrimidinetrione (commonly referred to as 5,5-dibutylbarbituric acid). This guide is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's structural dynamics, synthetic pathways, and its role as a model for lipophilic Structure-Activity Relationships (SAR) in central nervous system (CNS) depressants.

Introduction & Molecular Architecture

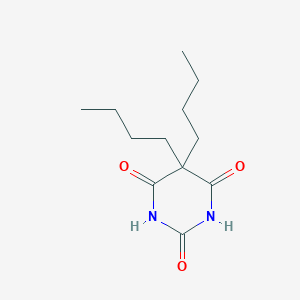

5,5-dibutyl-2,4,6-pyrimidinetrione is a 5,5-disubstituted derivative of barbituric acid. Unlike the parent barbituric acid, which is pharmacologically inactive and highly acidic, the 5,5-dialkyl substitution locks the molecule in a specific tautomeric state that confers lipophilicity and CNS activity.

Structural Definition

The molecule consists of a pyrimidine-2,4,6(1H,3H,5H)-trione scaffold.[1][2][3] The critical feature is the quaternary carbon at position 5 (C5), which bears two butyl chains. This gem-dialkyl substitution prevents the formation of the aromatic tri-enol tautomer, ensuring the molecule remains predominantly in the tri-keto or mono-enol form, which is essential for its interaction with the GABA-A receptor complex.

Physicochemical Profile

The following data summarizes the core properties relevant to drug design and synthesis.

| Property | Value / Description | Relevance |

| CAS Number | 512-43-6 | Unique Identifier |

| Molecular Formula | C₁₂H₂₀N₂O₃ | Core Scaffold |

| Molecular Weight | 240.30 g/mol | Small Molecule Drug Space |

| LogP (Calc) | ~2.7 - 2.9 | Optimal Lipophilicity (See Section 4) |

| pKa | ~7.8 - 8.1 | Weak acid; exists as anion at physiological pH |

| H-Bond Donors | 2 (N-H) | Receptor Binding |

| H-Bond Acceptors | 3 (C=O) | Receptor Binding |

Structural Visualization

The following diagram illustrates the core connectivity and the numbering scheme of the pyrimidine ring.

[4]

Synthetic Protocol: The Malonic Ester Route

The synthesis of this compound follows the classic Malonic Ester Synthesis . This pathway is preferred for its reliability and the ability to control the C5 substitution pattern.

Reaction Logic

The synthesis involves two phases:[4][5][6]

-

Alkylation: Diethyl malonate is alkylated twice with n-butyl bromide to form diethyl dibutylmalonate.

-

Condensation: The disubstituted malonate condenses with urea in the presence of a strong base (Sodium Ethoxide) to close the pyrimidine ring.

Detailed Experimental Methodology

Safety Note: This reaction utilizes metallic sodium and alkyl bromides. Perform in a fume hood under inert atmosphere (N₂ or Ar).

Phase 1: Preparation of Diethyl Dibutylmalonate

-

Reagent Prep: Dissolve 2.3 moles of Sodium metal in 1 L of absolute ethanol to generate Sodium Ethoxide (NaOEt). Crucial: Ethanol must be super-dry (<0.1% water) to prevent hydrolysis of the ester.

-

Alkylation: Add 1.0 mole of diethyl malonate dropwise to the NaOEt solution.

-

Addition: Slowly add 2.2 moles of n-butyl bromide. The solution will heat up (exothermic).

-

Reflux: Heat to reflux for 3–4 hours until the solution is neutral to litmus (indicating consumption of the base).

-

Workup: Distill off the ethanol. Add water to dissolve NaBr. Extract the oily layer (ester) with diethyl ether, dry over MgSO₄, and fractionally distill to collect diethyl dibutylmalonate.

Phase 2: Cyclization to Barbiturate

-

Base Generation: Prepare a fresh solution of NaOEt (from 0.6 moles Na in 500 mL dry EtOH).

-

Condensation: Add 0.1 moles of Diethyl Dibutylmalonate and 0.12 moles of dry Urea.

-

Reflux: Reflux the mixture for 6–8 hours. A white solid (the sodium salt of the barbiturate) will precipitate.

-

Isolation:

-

Add 500 mL warm water (50°C) to dissolve the solid.[7]

-

Acidify with concentrated HCl to pH ~2.

-

The free acid (this compound) will precipitate as white crystals.

-

-

Purification: Recrystallize from boiling water or 50% ethanol.

Structural Characterization

Verification of the product requires confirming the loss of the ester groups and the presence of the butyl chains.

| Technique | Expected Signal | Assignment |

| IR Spectroscopy | 3100–3250 cm⁻¹ (Broad) | N-H Stretch (Imide) |

| 1750, 1700 cm⁻¹ (Strong) | C=O Stretch (C2, C4, C6) | |

| 2800–2960 cm⁻¹ | C-H Stretch (Butyl Alkyl) | |

| ¹H NMR (DMSO-d₆) | δ 11.0–11.5 ppm (s, 2H) | N-H (Exchangeable with D₂O) |

| δ 1.8–2.0 ppm (m, 4H) | α-CH₂ (Attached to C5) | |

| δ 1.2–1.4 ppm (m, 8H) | β, γ-CH₂ (Butyl Chain) | |

| δ 0.85–0.90 ppm (t, 6H) | Terminal CH₃ | |

| ¹³C NMR | ~173 ppm, ~150 ppm | C=O (Ketones) and C2 (Urea carbon) |

| ~55–60 ppm | Quaternary C5 |

Structure-Activity Relationship (SAR)

This compound serves as a critical data point in the SAR of hypnotic agents. The activity of barbiturates is governed by the Meyer-Overton correlation , which links lipid solubility to anesthetic potency.

The Lipophilic "Sweet Spot"

For a barbiturate to be active, it must cross the Blood-Brain Barrier (BBB).

-

Too Polar (e.g., 5,5-dimethyl): Cannot cross the BBB efficiently.

-

Too Lipophilic (e.g., 5,5-dihexyl): Gets trapped in peripheral adipose tissue or binds excessively to plasma proteins, preventing CNS entry.

-

Optimal Range: A total of 4 to 10 carbons at the C5 position.

This compound possesses 8 carbons (4+4) at C5. This places it at the upper end of the optimal lipophilicity range, resulting in:

-

Rapid Onset: Faster than Barbital (Ethyl/Ethyl) due to higher LogP.

-

Shorter Duration: Redistribution to fatty tissues occurs faster than with less lipophilic analogs.

Tautomerism and Acidity

The biological activity is also dependent on acidity. 5,5-disubstituted barbiturates are weak acids (pKa ~7.8).

-

At physiological pH (7.4), they exist as a mixture of ionized and unionized forms.

-

The unionized form crosses the BBB.

-

The ionized form interacts with the receptor. The dibutyl substitution does not significantly alter the pKa compared to the diethyl analog, meaning its increased potency is almost exclusively driven by hydrophobic interactions (LogP).

References

-

Synthesis of Barbituric Acids: Organic Syntheses, Coll.[7][8] Vol. 2, p.60 (1943); Vol. 12, p.8 (1932).

-

Barbiturate SAR & Lipophilicity: Hansch, C., & Anderson, S. M. (1967). The effect of intramolecular hydrophobic bonding on partition coefficients. Journal of Organic Chemistry.

-

Physicochemical Properties (LogP/pKa): PubChem Compound Summary for CID 178337 (this compound).

-

General Barbiturate Pharmacology: Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia.[5]

Sources

- 1. Barbituric acid, 5,5-dipropyl- [webbook.nist.gov]

- 2. 5,5-diethylbarbituric acid [stenutz.eu]

- 3. Barbituric acid, 5,5-dipropyl- (CAS 2217-08-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. US2786057A - Process of producing 5, 5-di-substituted barbituric acids and product produced thereby - Google Patents [patents.google.com]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online [medcraveonline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

solubility of 5,5-dibutylbarbituric acid in organic solvents

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 5,5-Dibutylbarbituric acid (DBBA) . Unlike its more common analog, 5,5-diethylbarbituric acid (Barbital), DBBA possesses significantly higher lipophilicity due to the extension of the C5-alkyl chains from ethyl to butyl groups. This structural modification fundamentally alters its solvation thermodynamics, making it a critical subject for researchers working on supramolecular assemblies, drug formulation, and crystallization processes.

This guide synthesizes available physicochemical data with theoretical modeling to establish a solubility ranking and provides a rigorous, self-validating experimental protocol for precise solubility determination.

Physicochemical Profile & Solubility Prediction

Understanding the solubility of DBBA requires a structural analysis of its solute-solvent interaction potential.

Structural Determinants

-

CAS Number: 512-43-6 (also 17013-41-1 for specific isomers/forms)

-

Molecular Formula:

[1] -

Molecular Weight: 240.30 g/mol

-

Core Moiety: Pyrimidine-2,4,6(1H,3H,5H)-trione ring (Polar, H-bond donor/acceptor).[1]

-

Substituents: Two n-butyl chains at the C5 position (Hydrophobic).

Lipophilicity and Solvent Compatibility

The substitution of ethyl groups (in Barbital) with butyl groups increases the molecular volume and hydrophobicity.

-

LogP (Estimated): ~2.7 (compared to ~0.7 for Barbital).

-

Implication: DBBA exhibits a "solubility inversion" compared to short-chain barbiturates. It is significantly less soluble in water and highly soluble in medium-polarity organic solvents.

Table 1: Predicted Solubility Ranking based on Hansen Solubility Parameters (HSP)

| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |

| Chlorinated | Chloroform ( | High | Dipole-dipole & H-bonding (Solvent H donor to Carbonyl O) |

| Ethers | Diethyl Ether | High | H-bonding (Solvent O acceptor to Imide NH) |

| Alcohols | Ethanol / Methanol | Moderate-High | Amphipathic matching (Alkyl chain + OH group) |

| Ketones | Acetone | Moderate | Dipole-dipole; no H-bond donor from solvent |

| Aqueous | Water ( | Very Low | Hydrophobic effect dominates; crystal lattice energy > solvation enthalpy |

| Aqueous | Water ( | High | Ionization of imide NH ( |

Technical Insight: The solubility in chloroform is enhanced because the acidic proton of chloroform can form a weak hydrogen bond with the carbonyl oxygens of the barbiturate ring, while the non-polar bulk accommodates the butyl chains.

Experimental Protocol: High-Precision Solubility Determination

Since specific temperature-dependent solubility tables for DBBA are rare in open literature, researchers must generate valid data for their specific binary systems. The following protocol is designed as a self-validating system to ensure data integrity.

Workflow Diagram (DOT Visualization)

Figure 1: Standard Operating Procedure for solubility determination ensuring thermodynamic equilibrium.

Detailed Methodology

-

Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration: Stir magnetically at the desired temperature (

) for 24–48 hours. Critical: Shield from light to prevent photodegradation, although DBBA is relatively stable. -

Sampling: Stop stirring and allow the suspension to settle for 1 hour.

-

Isothermal Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE). Why: Using a cold filter causes immediate precipitation, invalidating the result.

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue. (Best for volatile solvents like Chloroform).

-

Method B (HPLC): Dilute the filtrate with mobile phase and analyze via HPLC-UV at 214 nm.

-

-

Calculation: Convert mass concentration (

, g/L) to mole fraction (

Thermodynamic Modeling of Dissolution

Once experimental data points are obtained (e.g., at 298K, 303K, 308K), they must be modeled to determine the Enthalpy of Dissolution (

Modified Apelblat Equation

The solubility of barbiturates in organic solvents typically follows the semi-empirical Apelblat model:

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

-

If

(Endothermic): Solubility increases with temperature (Typical for DBBA in ethanol). -

If

(Exothermic): Solubility decreases with temperature.

-

Solute-Solvent Interaction Mechanism

Figure 2: Mechanistic interactions governing the solubility of DBBA.

Applications & Implications

Supramolecular Chemistry

Recent research highlights this compound as a key component in forming supramolecular polymers and "hexad rosettes" when co-crystallized with triamino-pyrimidines (e.g., melamine derivatives).[2][3]

-

Solvent Selection: Chloroform and Toluene are preferred for these applications because they dissolve the components without disrupting the intermolecular Hydrogen Bonding required for the supramolecular assembly (unlike water or methanol which compete for H-bonds).

Purification (Recrystallization)

-

Crude Purification: Dissolve in hot Ethanol (or Ethanol/Water 80:20).

-

Cooling: Slowly cool to 4°C. The butyl chains drastically reduce solubility at low temperatures, ensuring high recovery yields compared to diethylbarbituric acid.

References

-

Supramolecular Assembly of Barbiturates

-

Thermodynamics of Barbiturate Dissolution

- Title: First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids.

- Source: Journal of the Chemical Society, Perkin Transactions 2 (1980).

-

URL:[Link]

- Relevance: Establishes the pKa and thermodynamic baseline for 5,5-dialkyl deriv

-

General Solubility Data (Homolog Reference)

-

Chemical Properties & Identifiers

- Title: this compound Compound Summary.

- Source: PubChem (NIH).

-

URL:[Link]

Sources

thermodynamic properties of 5,5-dialkylbarbituric acids

An In-Depth Technical Guide to the Thermodynamic Properties of 5,5-Dialkylbarbituric Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dialkylbarbituric acids are a class of organic compounds that have historically been significant in medicinal chemistry, particularly as sedative and hypnotic agents.[1][2] Their therapeutic efficacy and biopharmaceutical properties are intrinsically linked to their thermodynamic characteristics. This guide provides a comprehensive exploration of the thermodynamic properties of these compounds, focusing on their solid-state behavior, solution thermodynamics, and the experimental techniques used for their characterization. By synthesizing theoretical principles with practical, field-proven insights, this document aims to serve as an essential resource for researchers and professionals involved in the development and characterization of barbiturate-based active pharmaceutical ingredients (APIs).

Introduction: The Enduring Relevance of Barbiturate Thermodynamics

While the clinical use of barbiturates has evolved, their value as model compounds in pharmaceutical science remains undiminished.[3] The di-substitution at the C5 position of the barbituric acid core is a key determinant of their lipophilicity and duration of action.[3] Understanding the is crucial for several aspects of drug development, including:

-

Polymorph Screening and Selection: The existence of multiple crystalline forms (polymorphs) with different stabilities, solubilities, and dissolution rates can significantly impact a drug's bioavailability.[1][4][5]

-

Formulation Development: Knowledge of solubility and dissolution behavior is fundamental to designing effective oral dosage forms.[6][7]

-

API Stability and Shelf-life: Thermal analysis helps to predict the physical and chemical stability of the API under various storage conditions.

-

Biopharmaceutical Modeling: Thermodynamic parameters such as pKa and lipophilicity are critical inputs for models that predict drug absorption and distribution.[3][6]

This guide will delve into the core thermodynamic principles governing the behavior of 5,5-dialkylbarbituric acids, providing both the theoretical framework and the practical methodologies for their assessment.

Synthesis of 5,5-Dialkylbarbituric Acids

The synthesis of 5,5-dialkylbarbituric acids is a well-established chemical transformation. The most common method involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide.

A general synthetic scheme is presented below:

Figure 2: A typical workflow for thermal analysis of 5,5-dialkylbarbituric acids.

Detailed DSC Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium and zinc. [1]2. Sample Preparation: Accurately weigh 1-3 mg of the 5,5-dialkylbarbituric acid into a standard aluminum DSC pan. Crimp the pan to seal it, which is particularly important for substances that may sublime. [1]3. Experimental Conditions: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: Heat the sample at a linear rate, typically 10 °C/min, over a temperature range that encompasses the expected thermal events.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and the peak area of the melting endotherm, which is used to calculate the enthalpy of fusion.

Solution Thermodynamics: Solubility and Dissociation

The behavior of 5,5-dialkylbarbituric acids in solution is governed by their solubility and their acidic dissociation constant (pKa).

Aqueous Solubility

The aqueous solubility of barbiturates is a critical parameter for their oral absorption. The lipophilicity of the alkyl substituents at the C5 position plays a major role in determining their solubility. [3][6]Generally, as the size of the alkyl groups increases, the lipophilicity increases, and the aqueous solubility decreases.

Dissociation Constant (pKa)

5,5-Dialkylbarbituric acids are weak acids, and their pKa value determines the extent of their ionization at a given pH. The primary acidic proton is on one of the nitrogen atoms of the pyrimidine ring.

Table 2: Thermodynamic Dissociation Constants (pKa) of Selected 5,5-Disubstituted Barbituric Acids in Water at 25 °C

| R1 | R2 | pKa |

| Methyl | Methyl | 8.51 |

| Methyl | Ethyl | Not specified |

| Methyl | Isopropyl | Not specified |

| Ethyl | Ethyl | Not specified |

| Ethyl | Isopropyl | Not specified |

Data from McKeown, R. H. (1980).[8]

The pKa values are influenced by the electronic and steric effects of the C5 substituents. [8]Interestingly, steric effects can be acid-strengthening in this class of compounds. [8]

Lipophilicity and its Thermodynamic Implications

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key thermodynamic parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. [3][6][9][10]For 5,5-dialkylbarbituric acids, increasing the length and branching of the alkyl chains generally leads to higher lipophilicity. [3] Computational methods, such as those based on Density Functional Theory (DFT), can be used to estimate the Gibbs free energies of solvation and predict logP values. [9]These theoretical calculations can provide valuable insights into the lipophilicity of novel barbiturate derivatives early in the drug discovery process.

Conclusion: A Thermodynamic Approach to Barbiturate Drug Development

A thorough understanding of the is fundamental to the successful development of drug candidates from this class. From the initial synthesis and polymorph screening to formulation and biopharmaceutical characterization, thermodynamic principles guide every step of the process. The experimental techniques and theoretical considerations outlined in this guide provide a robust framework for researchers and scientists to characterize and optimize the performance of these important molecules. The interplay between solid-state properties, solution behavior, and lipophilicity ultimately dictates the therapeutic potential of any 5,5-dialkylbarbituric acid derivative.

References

-

Brandstätter-Kuhnert, M., & Aepkers, M. (Year). Crystal Polymorphs of Barbital: News about a Classic Polymorphic System. Molecular Pharmaceutics. [Link] [1][4][5]2. McKeown, R. H. (1980). First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water at 25 °C. Part 1. 5,5-Dialkyl-,5-alkenyl-5-alkyl-,5-alkyl-5-aryl-, 5,5-dialkenyl-, 5,5-diaryl-, and 5,5-dihalogeno-barbituric acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 504-514. [Link]

-

Delgado, D. R., et al. (2010). Thermophysical Study of Several Barbituric Acid Derivatives by Differential Scanning Calorimetry (DSC). Journal of Chemical & Engineering Data, 55(12), 5336-5340. [Link] [11][12]4. Dávalos, J. Z., et al. (2021). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. Journal of the American Society for Mass Spectrometry, 32(8), 2162-2167. [Link] [13][14][15]5. (Provide a general reference for the synthesis of barbiturates, if available in the search results)

-

Breon, T. L. (1969). The Solubility of Several Barbituric Acid Derivatives in Hydroalcoholic Mixtures. University of Rhode Island Master's Thesis. [Link] [6]7. (Provide a reference for the dissolution of barbital polymorphs, if available)

-

López-Mejías, V., et al. (2009). Crystallization of Metastable Polymorphs of Phenobarbital by Isomorphic Seeding. Crystal Growth & Design, 9(8), 3465-3471. [Link] [16]9. Mandema, J. W., & Danhof, M. (1992). The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future. Methods and Findings in Experimental and Clinical Pharmacology, 14(9), 713-722. [Link] [3]10. Vaution, C., et al. (1981). Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temperature. Journal of Pharmaceutical Sciences, 70(11), 1238-1242. [Link] [17]11. Roux, M. V., et al. (2008). Structure-Energy Relationship in Barbituric Acid: A Calorimetric, Computational, and Crystallographic Study. The Journal of Physical Chemistry A, 112(32), 7455-7465. [Link] [18][19]12. Serin, S., & Bayri, A. (2021). Density Functional Theory Studies of Some Barbiturates on Lipophilicity. Adıyaman University Journal of Science, 11(2), 487-502. [Link] [9]13. (Provide a general reference for the synthesis of barbituric acid derivatives, if available)

- (Provide a general reference for the lipophilicity of barbitur

-

Wikipedia. (n.d.). Sublimation (phase transition). [Link] [20]16. (Provide a general reference for thermal analysis techniques, if available)

- (Provide a general reference for the synthesis of 5,5-dialkyl barbituric acids, if available)

- (Provide a general reference for the dissolution of barbitur

- (Provide a general reference for the lipophilicity of barbitur

- (Provide a general reference for thermal analysis, if available)

Sources

- 1. Crystal Polymorphs of Barbital: News about a Classic Polymorphic System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GT Digital Repository [repository.gatech.edu]

- 3. The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal polymorphs of barbital: news about a classic polymorphic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "The Solubility of Several Barbituric Acid Derivatives in Hydroalcoholi" by Thomas L. Breon [digitalcommons.uri.edu]

- 7. [On the Polymorphism of barbiturates in powders and tablets. Part 4: the dissolution of barbital B and barbital A (modifications I and III and their release from tablets (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water at 25 °C. Part 1. 5,5-Dialkyl-,5-alkenyl-5-alkyl-,5-alkyl-5-aryl-, 5,5-dialkenyl-, 5,5-diaryl-, and 5,5-dihalogeno-barbituric acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Adıyaman University Journal of Science » Submission » Density Functional Theory Studies of Some Barbiturates on Lipophilicity [dergipark.org.tr]

- 10. The effectiveness of a barbiturate as a sedative is related to it... | Study Prep in Pearson+ [pearson.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. explore.openaire.eu [explore.openaire.eu]

- 13. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Structure-energy relationship in barbituric acid: a calorimetric, computational, and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]

The Forgotten Hypnotic: A Technical History of Dibutyl-Substituted Barbiturates

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of medicinal chemistry, the barbiturate family represents a monumental chapter, marking one of the earliest triumphs of rational drug design and synthetic chemistry in treating neurological conditions. From the early 20th century until the rise of benzodiazepines, these derivatives of barbituric acid were the cornerstone of therapy for anxiety, insomnia, and seizure disorders.[1][2] The journey began with the synthesis of barbituric acid by Adolf von Baeyer in 1864, a molecule devoid of central nervous system (CNS) activity itself.[3][4] The therapeutic potential was unlocked in 1903 when Emil Fischer and Joseph von Mering introduced two ethyl groups at the 5th position of the ring, creating barbital (Veronal), the first effective sedative-hypnotic of its class.[3]

This discovery ignited a period of intense and systematic chemical exploration. Researchers at pharmaceutical houses like Bayer, Eli Lilly, and Abbott Laboratories began to meticulously modify the 5,5-disubstituted structure, seeking to modulate the onset, duration, and potency of hypnotic effects.[3] The guiding principle was rooted in the relationship between a molecule's lipophilicity and its pharmacological activity; altering the length and branching of the alkyl side chains at the C-5 position was a direct method to control how a compound would partition into the lipid-rich environment of the CNS.[4][5][6] It was within this fervent era of discovery that 5,5-dibutylbarbituric acid emerged, a logical and potent extension of this homologous series, yet a compound that has largely faded from the common pharmacological lexicon. This guide provides a detailed technical history of the discovery, synthesis, and pharmacological rationale of dibutyl-substituted barbiturates.

The Rationale and Discovery of this compound

Following the commercial success of barbital (diethyl) and phenobarbital (phenylethyl), a clear structure-activity relationship began to form: increasing the size of the alkyl groups at the C-5 position generally led to more potent and often shorter-acting hypnotics, up to a certain point.[5] This is because longer alkyl chains increase the lipid solubility of the molecule, facilitating its passage across the blood-brain barrier and enhancing its interaction with neural membranes and receptors.[6]

This rationale drove the synthesis of numerous analogues, including those with propyl, butyl, and amyl side chains. Butobarbital (5-n-butyl-5-ethylbarbituric acid) and Amobarbital (5-ethyl-5-isopentylbarbituric acid) were prominent examples from this period, demonstrating improved hypnotic properties over the original diethyl compound.[3] The systematic exploration of these structures logically led researchers to investigate the effects of two identical, longer alkyl chains.

The initial development of 5,5-di-n-butylbarbituric acid can be traced to the work of Oliver Kamm and his colleagues at Parke, Davis & Company in the 1920s. Their research, part of the broader industrial effort to develop novel hypnotics, resulted in a patent for the compound, recognizing its potential as a therapeutic agent.[7] This work was a direct application of the prevailing theory that increasing the total number of carbon atoms in the C-5 side chains to between six and ten would yield optimal hypnotic activity. With two n-butyl groups, this compound, containing a total of eight carbons at this position, fit squarely within this predicted therapeutic sweet spot.

Synthesis of this compound: A Classic Condensation

The synthesis of dibutyl-substituted and other 5,5-dialkyl barbiturates follows a robust and well-established chemical pathway: the condensation of a disubstituted malonic ester with urea.[8] This method, refined since the original work of Fischer, remains a cornerstone of heterocyclic chemistry.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the condensation of diethyl dibutylmalonate with urea.

Materials:

-

Diethyl malonate

-

Sodium metal (or Sodium ethoxide)

-

Absolute ethanol

-

n-Butyl bromide

-

Urea

-

Hydrochloric acid

-

Reflux apparatus, stirring equipment, separation funnel, filtration apparatus

Step-by-Step Methodology:

-

Preparation of the Alkoxide Base: A solution of sodium ethoxide is prepared by carefully dissolving clean sodium metal in absolute ethanol under an inert atmosphere and with cooling. This strong base is critical for the subsequent deprotonation of diethyl malonate. Causality: Sodium ethoxide serves as the catalyst, generating the nucleophilic enolate of the malonic ester.

-

Dialkylation of Diethyl Malonate:

-

To the sodium ethoxide solution, diethyl malonate is added dropwise with stirring. The formation of the sodium salt of diethyl malonate occurs.

-

Two molar equivalents of n-butyl bromide are then added slowly to the solution. The first equivalent reacts to form diethyl n-butylmalonate.

-

A second equivalent of sodium ethoxide is required to deprotonate the mono-alkylated ester, followed by the addition of the second equivalent of n-butyl bromide to yield diethyl di-n-butylmalonate. The reaction is typically heated to reflux to ensure complete dialkylation.

-

Causality: This sequential double alkylation at the α-carbon of the malonic ester is the key step that introduces the desired dibutyl substitution pattern.

-

-

Condensation with Urea:

-

To a fresh solution of sodium ethoxide in absolute ethanol, the purified diethyl di-n-butylmalonate and dry urea are added.

-

The mixture is heated to reflux for several hours (typically 6-8 hours). During this time, a solid precipitate of the sodium salt of this compound will form.

-

Causality: This is a twofold nucleophilic acyl substitution. The nitrogen atoms of urea attack the electrophilic carbonyl carbons of the ester groups, leading to the formation of the six-membered pyrimidine ring after the elimination of two molecules of ethanol.

-

-

Acidification and Isolation:

-

After the reaction is complete, the mixture is cooled, and the solvent is typically removed under reduced pressure.

-

The solid residue is dissolved in warm water.

-

The aqueous solution is then carefully acidified with hydrochloric acid. This protonates the sodium salt, causing the free this compound to precipitate out of the solution as a white solid.

-

Causality: The free barbituric acid is much less water-soluble than its sodium salt, allowing for its isolation by precipitation upon neutralization.

-

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization, typically from an ethanol-water mixture.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Pharmacological Profile and Mechanism of Action

While specific clinical data for this compound is sparse in modern literature, its pharmacological properties can be confidently inferred from the well-established principles of the barbiturate class.

Comparative Pharmacological Properties

The hypnotic effect of 5,5-dialkylbarbituric acids increases with the number of carbon atoms in the alkyl chains, peaking around 7-9 total carbons. Compounds like amobarbital (6 carbons) and pentobarbital (6 carbons) were mainstays of therapy. Dibutylbarbituric acid, with 8 carbons in its side chains, would be expected to be a potent hypnotic with an intermediate to short duration of action. Its increased lipophilicity compared to barbital would facilitate rapid entry into the CNS, but also faster redistribution into peripheral tissues and more rapid metabolic degradation by the liver, contributing to a shorter duration of action than the long-acting early barbiturates.

| Compound | C-5 Substituents | Total Side-Chain Carbons | Relative Potency (Barbital = 1) | Duration of Action |

| Barbital | Diethyl | 4 | 1 | Long |

| Butobarbital | Ethyl, n-Butyl | 6 | ~3 | Intermediate |

| Amobarbital | Ethyl, Isopentyl | 7 | ~4 | Intermediate |

| Dibutylbarbiturate | Di-n-butyl | 8 | High (Predicted) | Intermediate-Short (Predicted) |

| Pentobarbital | Ethyl, 1-methylbutyl | 7 | ~4 | Short |

| Secobarbital | Allyl, 1-methylbutyl | 8 | ~5 | Short |

Mechanism of Action: GABAa Receptor Modulation

The primary mechanism of action for all barbiturates is the positive allosteric modulation of the GABAa receptor, the principal inhibitory neurotransmitter receptor in the CNS.[5]

-

Binding Site: Barbiturates bind to a distinct allosteric site on the GABAa receptor complex, which is different from the binding sites for GABA itself and for benzodiazepines.[5]

-

Potentiation of GABA: At therapeutic (sedative-hypnotic) concentrations, the binding of a barbiturate potentiates the effect of GABA. It increases the mean open duration of the receptor's associated chloride (Cl⁻) channel, allowing a greater influx of chloride ions for each GABA binding event.[5]

-

Hyperpolarization: The increased influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. This results in the profound CNS depression characteristic of the drug class.

-

Direct Agonism: At higher, anesthetic concentrations, barbiturates can directly open the GABAa receptor's chloride channel, even in the absence of GABA. This direct agonistic action is a key reason for the much lower therapeutic index of barbiturates compared to benzodiazepines, which are only modulators.[5]

GABAa Receptor Modulation Diagram

Caption: Barbiturates potentiate GABAergic inhibition via the GABAa receptor.

Decline and Legacy

Like most barbiturates, this compound and its close relatives have been largely superseded in clinical practice. The reasons for the decline of the entire class are well-documented: a narrow therapeutic index, high potential for abuse and dependence, severe withdrawal symptoms, and the risk of fatal overdose, particularly when combined with other depressants like alcohol.[2][9] The development of the much safer benzodiazepines in the 1960s, which have a ceiling effect on CNS depression and a lower abuse potential, effectively rendered most therapeutic uses of barbiturates obsolete.[1]

Today, the story of dibutyl-substituted barbiturates serves as a valuable case study for medicinal chemists and pharmacologists. It exemplifies the logical, structure-based approach to drug discovery that dominated the early 20th century and highlights the critical importance of the therapeutic index in the long-term viability of any CNS-active agent. While obsolete as a therapeutic, its existence is a testament to the exhaustive search for the "perfect hypnotic" that defined an era of pharmacology.

References

-

Harrison, N., Mendelson, W. B., & de Wit, H. (n.d.). Barbiturates. ACNP. Retrieved from [https://acnp.org/g4/gn4010000 barbiturates/]([Link] barbiturates/)

-

López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric Disease and Treatment, 1(4), 329–343. Retrieved from [Link]

-

(2024, January 29). Barbiturates. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

(2025, August 10). The Physicochemical and Pharmacokinetic Relationships of Barbiturates – From the Past to the Future. ResearchGate. Retrieved from [Link]

-

(n.d.). Barbiturates. PPT - Slideshare. Retrieved from [Link]

-

Bhat, A.R., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. Retrieved from [Link]

-

(2025, August 7). Commonly accepted chemistry for the structure-activity relationship of barbiturates... ResearchGate. Retrieved from [Link]

-

(n.d.). Barbiturates in forensic toxicology. EBSCO. Retrieved from [Link]

- (n.d.). Ultrashort acting hypnotic barbiturates. Google Patents.

-

Dox, A. W., & Yoder, L. (n.d.). Synthetic Hypnotics in the Barbituric Acid Series. UNI ScholarWorks. Retrieved from [Link]

-

(n.d.). Barbiturate. Wikipedia. Retrieved from [Link]

-

(2023, April 12). List of Common Barbiturates + Uses & Side Effects. Drugs.com. Retrieved from [Link]

-

(n.d.). Chemistry Matters — Barbiturates. OpenStax. Retrieved from [Link]

-

(2022, February 15). As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Chemical Methodologies. Retrieved from [Link]

-

Farsa, O., & Brka, P. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Česká a slovenská farmacie, 64(1), 28-31. Retrieved from [Link]

-

(n.d.). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. PMC. Retrieved from [Link]

-

(2013, August 8). BARBITURATE DERIVATIVES AND IT'S PHARMACOLOGICAL USES: A REVIEW. SlideShare. Retrieved from [Link]

-

(2023, June 1). Substance Use: Barbiturates. My Health Alberta. Retrieved from [Link]

- (n.d.). Hypnotic composition. Google Patents.

-

(n.d.). 1973, jaargang 108. Calaméo. Retrieved from [Link]

-

(n.d.). Full text of "Journal". Internet Archive. Retrieved from [Link]

Sources

- 1. US2791602A - Hypnotic agent and intermediate - Google Patents [patents.google.com]

- 2. Butabarbital - Wikipedia [en.wikipedia.org]

- 3. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Barbiturates | PPT [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Full text of "Journal" [archive.org]

- 8. mdpi.com [mdpi.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for 5,5-Dibutylbarbituric Acid in Supramolecular Chemistry

Introduction: The Unique Role of 5,5-Dibutylbarbituric Acid in Supramolecular Architectures

Barbituric acid and its derivatives are cornerstones in the field of supramolecular chemistry, primarily owing to their well-defined hydrogen bonding capabilities.[1][2] The rigid heterocyclic core, featuring two imide N-H donors and three carbonyl C=O acceptors, provides a predictable platform for the construction of intricate, non-covalent assemblies.[3] The substituents at the C5 position play a crucial role in modulating the solubility, steric hindrance, and ultimately, the topology of the resulting supramolecular structures.[4]

This guide focuses on this compound, a derivative whose butyl chains introduce a significant degree of lipophilicity and conformational flexibility. These alkyl chains can influence the packing of the molecules in the solid state and the stability of assemblies in solution, making this compound a compelling building block for researchers in materials science, drug development, and nanotechnology. The butyl groups can direct the formation of lamellar structures or other organized systems in less polar environments, offering a balance between the strong, directional hydrogen bonding of the barbiturate core and the weaker, but influential, van der Waals interactions of the alkyl chains.

This document provides detailed protocols for the synthesis of this compound and its application in the formation of supramolecular assemblies, supported by an understanding of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting supramolecular experiments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂O₃ | [5] |

| Molecular Weight | 240.30 g/mol | [5] |

| CAS Number | 17013-41-1 | [5] |

| LogP (Octanol/Water) | 2.70 | [5] |

| pKa | Estimated to be in the range of 7.5 - 8.5 | [6] |

| Appearance | White crystalline solid | Inferred |

| Solubility | Low in water, soluble in many organic solvents | Inferred from LogP and structure |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a condensation reaction between diethyl dibutylmalonate and urea, in the presence of a strong base like sodium ethoxide.[7][8]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

-

Diethyl dibutylmalonate

-

Urea (dried)

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Distilled water

Step-by-Step Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Reaction Mixture: Once all the sodium has reacted to form sodium ethoxide, add diethyl dibutylmalonate (1 equivalent) to the solution. In a separate flask, dissolve dry urea (1 equivalent) in hot absolute ethanol and add this solution to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux using an oil bath for 6-8 hours. A white precipitate of the sodium salt of this compound should form.

-

Work-up: After cooling the reaction mixture to room temperature, add hot water to dissolve the precipitate.

-

Acidification: Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2-3), which will precipitate the this compound.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Application in Supramolecular Assembly: Co-crystallization with Melamine

A classic example of supramolecular assembly involving barbiturates is their co-crystallization with melamine.[2] The complementary hydrogen bonding patterns between barbituric acid derivatives and melamine lead to the formation of highly ordered, stable structures.[9]

Hydrogen Bonding Motif:

Caption: Complementary Hydrogen Bonding.

Protocol for Co-crystallization:

-

Solution Preparation: Prepare equimolar solutions of this compound and melamine in a suitable solvent. A solvent system in which both components have moderate solubility at elevated temperatures and lower solubility at room temperature is ideal. Dimethyl sulfoxide (DMSO) or a mixture of chloroform and methanol can be effective.

-

Mixing and Dissolution: Combine the two solutions and heat gently with stirring until all solids are dissolved.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of well-defined co-crystals. The process can be further slowed by placing the container in a Dewar flask filled with warm water.

-

Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of Supramolecular Assemblies

A combination of analytical techniques is necessary to confirm the formation and elucidate the structure of the supramolecular assemblies.

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To observe the formation of hydrogen bonds in solution. | A downfield shift of the N-H proton signals of both this compound and melamine upon assembly formation, indicating their involvement in hydrogen bonding. |

| FT-IR Spectroscopy | To identify changes in vibrational modes upon hydrogen bond formation. | Broadening and shifting of the N-H and C=O stretching frequencies in the IR spectrum of the co-crystal compared to the individual components. |

| Differential Scanning Calorimetry (DSC) | To determine the thermal properties and melting point of the co-crystal. | The co-crystal should exhibit a single, sharp melting point that is different from the melting points of the individual components. |

| Powder X-Ray Diffraction (PXRD) | To confirm the formation of a new crystalline phase. | The PXRD pattern of the co-crystal will be distinct from the patterns of the starting materials. |

| Single-Crystal X-Ray Diffraction | To determine the precise three-dimensional structure of the co-crystal. | Provides detailed information on bond lengths, bond angles, and the specific hydrogen bonding network, confirming the supramolecular arrangement. |

Troubleshooting and Considerations

-

Solvent Selection: The choice of solvent is critical. Solvents that are too polar may compete for hydrogen bonding sites and disrupt the assembly, while non-polar solvents may not provide sufficient solubility.

-

Stoichiometry: While a 1:1 stoichiometry is common for barbiturate-melamine assemblies, other ratios may be possible and can lead to different supramolecular architectures.

-

Polymorphism: Supramolecular assemblies can often exist in different crystalline forms (polymorphs) depending on the crystallization conditions (e.g., solvent, temperature, cooling rate). Careful control of these parameters is necessary for reproducibility.

Conclusion

This compound is a versatile building block for the construction of supramolecular assemblies. Its synthesis is straightforward, and its hydrogen bonding capabilities, combined with the influence of the butyl side chains, allow for the formation of a variety of ordered structures. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in the rational design of functional supramolecular materials. While specific literature on the supramolecular applications of this particular derivative is emerging, the well-established chemistry of its analogues provides a reliable roadmap for its successful implementation in the laboratory.

References

- Mahmudov, K. T., Kurbanova, M. M., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2014). Barbituric acids as a useful tool for the construction of coordination and supramolecular compounds.

- Dickey, J. B., & Gray, A. R. (1943). Barbituric acid. Organic Syntheses, 23, 6.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters.

-

Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]

- Centurion University of Technology and Management. (n.d.).

- Gelbrich, T., Zencirci, N., & Griesser, U. J. (2010). Hydrogen-bond motifs in N-monosubstituted derivatives of barbituric acid: 5-allyl-5-isopropyl-1-methylbarbituric acid (enallylpropymal) and 1,5-di(but-2-enyl)-5-ethylbarbituric acid.

- ResearchGate. (n.d.). a) Possible hydrogen-bonding motifs of barbituric acid. b) Molecular... [Image].

- Shilovskikh, V. S., et al. (2023). Supramolecular Assemblies of Melamine-2-Thiobarbiturate and Melamine-Barbiturate-2-Thiobarbiturate: Experimental and Theoretical Studies. Molecules, 28(17), 6299.

-

SIELC Technologies. (2018, May 17). Barbituric acid, 5,5-dibutyl-. Retrieved from [Link]

- ChemicalBook. (n.d.). 5,5-DIMETHYLBARBITURIC ACID CAS#: 24448-94-0.

- MDPI. (2024, March 27). The Sensitivity of Structure to Ionic Radius and Reaction Stoichiometry: A Crystallographic Study of Metal Coordination and Hydrogen Bonding in Barbiturate Complexes of All Five Alkali Metals Li–Cs. Crystals, 14(4), 304.

- New Journal of Chemistry. (n.d.). Supramolecular assembly and spectroscopic characterization of indolenine–barbituric acid zwitterions. Royal Society of Chemistry Publishing.

-

Cheméo. (n.d.). Chemical Properties of Barbituric acid, 5,5-dipropyl- (CAS 2217-08-5). Retrieved from [Link].

- Vishweshwar, P., Thaimattam, R., Jaskólski, M., & Desiraju, G. R. (2002). Supramolecular synthons based on N-H...N and C-H...O hydrogen bonds. Crystal engineering of a helical structure with 5,5-diethylbarbituric acid.

- Asuero, A. G., & Clavijo, S. (1995). First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water at 25 °C. Part 1. 5,5-Dialkyl-,5-alkenyl-5-alkyl-,5-alkyl-5-aryl-, 5,5-dialkenyl-, 5,5-diaryl-, and 5,5-dihalogeno-barbituric acids. Journal of the Chemical Society, Perkin Transactions 2, (1), 41-46.

- Sigma-Aldrich. (n.d.). 5,5-Dimethylbarbituric acid. Retrieved from a product page on the Sigma-Aldrich website.

- ChemicalBook. (2026, January 13). 5,5-DIBROMOBARBITURIC ACID | 511-67-1.

- Braga, D., Grepioni, F., & Maini, L. (2012). Three-phase reversible mechanochemical interconversion of hydrogen-bonded melamine: barbiturate co-crystals: from rosette to linear tape polymorphs. CrystEngComm, 14(18), 5753-5755.

- Shilovskikh, V., et al. (2023). Supramolecular Assemblies of Melamine-2-Thiobarbiturate and Melamine-Barbiturate-2-Thiobarbiturate: Experimental and Theoretical Studies. Molecules, 28(17), 6299.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Supramolecular Assemblies of Melamine-2-Thiobarbiturate and Melamine-Barbiturate-2-Thiobarbiturate: Experimental and Theoretical Studies | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water at 25 °C. Part 1. 5,5-Dialkyl-,5-alkenyl-5-alkyl-,5-alkyl-5-aryl-, 5,5-dialkenyl-, 5,5-diaryl-, and 5,5-dihalogeno-barbituric acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. researchgate.net [researchgate.net]

Introduction: The Imperative of Lipophilicity in Modern Drug Discovery

An Application Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling: Featuring 5,5-Dibutylbarbituric Acid as a Lipophilic Archetype

In the intricate process of drug discovery, the journey of a molecule from a promising candidate to a therapeutic agent is governed by its physicochemical properties. Among these, lipophilicity—literally "fat-loving"—stands as a paramount determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] This property dictates how a molecule interacts with the lipid bilayers of cell membranes, influences its binding to plasma proteins, and affects its metabolic fate.[4][] An optimal level of lipophilicity is crucial; while sufficient lipid solubility is needed to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][]

Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational framework to predict the biological activity of novel compounds based on their molecular structures.[6][7] By establishing a mathematical correlation between chemical structure and biological effect, QSAR enables the rational design of more potent and safer drugs, significantly reducing the time and cost associated with preclinical development.[6] The foundation of a robust QSAR model lies in the quality of its input data and the careful selection of molecular descriptors—numerical representations of a molecule's properties.

This guide focuses on the strategic use of This compound as a model compound for exploring the role of lipophilicity in QSAR studies. As a member of the well-characterized barbiturate class, its structure provides a clear and tunable platform for investigating the impact of alkyl chain length on lipophilicity and, consequently, on biological activity. We will provide the scientific rationale, detailed experimental protocols, and a complete workflow for building and validating a predictive QSAR model using this archetypal lipophilic molecule.

Physicochemical Profile: this compound

This compound serves as an excellent model compound due to its defined structure where two n-butyl groups are symmetrically substituted at the C5 position of the barbituric acid core. These alkyl chains are the primary contributors to the molecule's lipophilic character. Understanding its fundamental properties is the first step in its application.

| Property | Value | Source / Method |

| IUPAC Name | 5,5-dibutyl-1,3-diazinane-2,4,6-trione | --- |

| Synonyms | Dibutylbarbital, 5,5-Di-n-butylbarbituric acid | --- |

| CAS Number | 52-31-3 | --- |

| Molecular Formula | C₁₂H₂₀N₂O₃ | --- |

| Molecular Weight | 240.30 g/mol | Calculated |

| logP (Octanol/Water) | ~2.5 - 3.0 (estimated) | Based on analogs like 5,5-dipropylbarbituric acid and computational models.[8][9] Experimental verification is crucial. |

| pKa | ~7.5 - 8.5 | Typical range for 5,5-disubstituted barbituric acids.[10] |

Note: The logP value is an estimate based on structurally similar compounds and requires experimental confirmation as described in Protocol 2.

Protocol 1: Synthesis of this compound

A reliable supply of the model compound is paramount. The most common and robust method for synthesizing 5,5-disubstituted barbiturates is the condensation of a corresponding dialkylmalonic ester with urea. This protocol is adapted from established synthetic procedures for this class of compounds.[11][12]

Causality Statement: This reaction relies on the nucleophilic attack of urea on the electrophilic carbonyl carbons of the diethyl dibutylmalonate, followed by cyclization and elimination of ethanol. Sodium ethoxide acts as a strong base to deprotonate urea, increasing its nucleophilicity and driving the reaction to completion.

Materials:

-

Diethyl 2,2-dibutylmalonate

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard reflux and extraction glassware

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.1 eq) to absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add urea (1.2 eq). Once dissolved, add diethyl 2,2-dibutylmalonate (1.0 eq) dropwise via the dropping funnel.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. A white precipitate of the sodium salt of this compound should form.

-

Isolation of the Sodium Salt: After cooling the reaction mixture, remove the ethanol under reduced pressure. The resulting solid residue is the crude sodium salt.

-

Acidification: Dissolve the crude salt in water and cool the solution in an ice bath. Slowly add concentrated HCl with stirring until the solution is acidic (pH ~2). This compound will precipitate as a white solid.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry. For higher purity, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.

-

Validation: Confirm the identity and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Protocol 2: Experimental Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the gold-standard measure of lipophilicity.[4] The shake-flask method, though manual, is the most direct and reliable technique when performed correctly.[13]

Causality Statement: This protocol measures the equilibrium partitioning of a solute between two immiscible phases: n-octanol (simulating a lipid environment) and water (simulating an aqueous environment). Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results. The concentration in each phase is determined analytically, and the ratio provides the partition coefficient.

Workflow for logP Determination

Caption: Workflow for experimental logP determination via the shake-flask method.

Procedure:

-

Solvent Preparation: Prepare water saturated with n-octanol and n-octanol saturated with water by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours at a constant temperature (e.g., 25°C). Use a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) if studying the ionized species is not desired.

-

Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a suitable vessel, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water (e.g., 5 mL of each).

-

Equilibration: Seal the vessel and shake gently on a mechanical shaker for 24 hours at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

-

Sampling and Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the analyte in each phase using a validated analytical method like HPLC-UV.[14] A calibration curve must be prepared for each phase.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm:

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log₁₀(P)

-

Protocol 3: Building a Predictive QSAR Model

This protocol outlines the steps to develop a QSAR model that correlates lipophilicity and other structural features with a specific biological activity.

Causality Statement: The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is directly related to the variation in their structural and physicochemical properties.[6] By mathematically modeling these relationships for a known set of molecules (the training set), we can create an equation capable of predicting the activity of unknown molecules. Model validation ensures that these correlations are not due to chance and have real predictive power.[15][16]

QSAR Modeling Workflow

Sources

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. omicsonline.org [omicsonline.org]

- 6. neovarsity.org [neovarsity.org]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. echemcom.com [echemcom.com]

- 9. Barbituric acid, 5,5-dipropyl- (CAS 2217-08-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. First thermodynamic dissociation constants of 5,5-disubstituted barbituric acids in water at 25 °C. Part 1. 5,5-Dialkyl-,5-alkenyl-5-alkyl-,5-alkyl-5-aryl-, 5,5-dialkenyl-, 5,5-diaryl-, and 5,5-dihalogeno-barbituric acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. scholarworks.umass.edu [scholarworks.umass.edu]

- 13. longdom.org [longdom.org]

- 14. agilent.com [agilent.com]

- 15. Validation Strategies for Robust Assessment of QSAR Models [repositorio.ulisboa.pt]

- 16. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]

Application Note: Preparation of 5,5-Dibutylbarbituric Acid Standard Solutions

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of high-accuracy stock and working standard solutions of 5,5-dibutylbarbituric acid. Tailored for researchers, analytical scientists, and drug development professionals, this guide addresses the key challenge of the compound's low aqueous solubility by employing a robust co-solvent methodology. The protocols herein are designed to ensure solution accuracy, stability, and fitness for purpose, aligning with the principles of analytical method validation outlined in standards such as USP General Chapter <1225>.[1][2][3]

Introduction: The Analytical Imperative

This compound is a derivative of barbituric acid and serves as a crucial reference material in various analytical applications, including chromatographic assay development, impurity profiling, and pharmacokinetic studies. The accuracy of these analytical methods is fundamentally dependent on the integrity and precise concentration of the reference standard solutions used for calibration and control.[4] However, like many 5,5-disubstituted barbiturates, this compound exhibits poor solubility in aqueous media, which presents a significant challenge in preparing accurate and stable standard solutions.[5]

This application note details a validated workflow that overcomes this solubility barrier. The core principle involves creating a concentrated stock solution in a suitable organic solvent, followed by serial dilution into the desired analytical matrix. This approach ensures complete dissolution and homogeneity, which are prerequisites for accurate quantification.

Compound Specifications: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust analytical method.

| Property | Value | Source |

| Chemical Name | 5,5-Dibutyl-2,4,6(1H,3H,5H)-pyrimidinetrione | [6] |

| Synonyms | Dibutylbarbituric acid | [6] |

| CAS Number | 17013-41-1 | [6] |

| Molecular Formula | C₁₂H₂₀N₂O₃ | [6] |

| Molecular Weight | 240.30 g/mol | [6] |

| Appearance | White to off-white crystalline powder | Assumed |

| LogP | 2.70 | [6] |

Materials and Equipment

-

Reference Standard: this compound, certified reference material (CRM) with a certificate of analysis (purity ≥98%).

-

Solvents:

-

Dimethyl sulfoxide (DMSO), HPLC or spectrophotometric grade.

-

Methanol, HPLC or spectrophotometric grade.

-

Deionized water, Type I (18.2 MΩ·cm).

-

Final mobile phase or desired analytical buffer.

-

-

Glassware:

-

Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL).

-

Class A volumetric pipettes.

-

-

Equipment:

-

Analytical balance (readable to at least 0.01 mg).

-

Laboratory vortex mixer.

-

Ultrasonic bath (sonicator).

-

Pipette-aid or calibrated micropipettes.

-

Safety Precautions: A Culture of Caution

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its structural similarity to other barbiturates and hazardous chemical powders necessitates stringent safety protocols.[7][8][9][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

-

Handling: Avoid creating dust. Use appropriate tools for transfer. Wash hands thoroughly after handling.

-

Disposal: Dispose of all solutions and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two core stages: the preparation of a concentrated stock solution and the subsequent creation of diluted working standards.

Part A: Preparation of 1.0 mg/mL Stock Standard Solution

The primary challenge is to fully dissolve the compound. Due to its high LogP value, a non-polar organic solvent is required.[6] DMSO is selected as the primary solvent for its excellent solubilizing power for a wide range of organic molecules.

-

Tare the Balance: Place a clean, dry weighing vessel (e.g., a glass vial or weighing paper) on the analytical balance and tare it.

-

Weigh the Standard: Accurately weigh approximately 10.0 mg of the this compound reference standard into the tared vessel. Record the exact weight to four decimal places (e.g., 10.04 mg).

-

Causality Note: Using an analytical balance with high precision is critical as any error in this initial weight will propagate through all subsequent dilutions.[4]

-

-

Transfer to Volumetric Flask: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Tap the weighing vessel to ensure the complete transfer of all material.

-

Initial Dissolution: Add approximately 5-7 mL of DMSO to the volumetric flask.

-

Ensure Complete Solubilization: Cap the flask securely and vortex for 30 seconds. Following this, place the flask in an ultrasonic bath for 5-10 minutes to ensure all solid particles are completely dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

-

Causality Note: Sonication provides the energy needed to break down crystal lattice structures, which is essential for poorly soluble crystalline compounds. Incomplete dissolution is a primary source of error in standard preparation.

-

-

Dilute to Volume: Allow the solution to return to ambient temperature. Once at temperature, carefully add DMSO to the flask until the bottom of the meniscus is aligned with the calibration mark.

-

Homogenize: Cap the flask and invert it slowly 15-20 times to ensure the solution is completely homogeneous.

-

Label and Store: Label the flask clearly as "this compound Stock Solution, 1.0 mg/mL in DMSO" (adjust concentration based on the exact weight), and include the preparation date and your initials.

Part B: Preparation of Working Standard Solutions (Example: 10 µg/mL)

Working standards are typically diluted in a solvent that is compatible with the analytical method's mobile phase or sample matrix.

-

First Dilution (100 µg/mL Intermediate):

-

Pipette 1.0 mL of the 1.0 mg/mL stock solution into a 10 mL Class A volumetric flask.

-

Dilute to the mark with a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water). Methanol is often chosen as it is miscible with both DMSO and aqueous phases.

-

Cap and invert 15-20 times to homogenize.

-

-

Second Dilution (10 µg/mL Working Standard):

-

Pipette 1.0 mL of the 100 µg/mL intermediate solution into a 10 mL Class A volumetric flask.

-

Dilute to the mark with your final analytical buffer or mobile phase.

-

Cap and invert 15-20 times to homogenize. This is your working standard.

-

Workflow for Standard Solution Preparation

The following diagram illustrates the logical flow from weighing the reference material to generating the final working standard.

Caption: Workflow for preparing standard solutions.

Stability and Storage Recommendations

Barbiturate solutions can be susceptible to degradation.[8] Proper storage is critical to maintain the integrity of the standard.

| Solution Type | Solvent | Storage Condition | Recommended Stability | Rationale |

| Solid CRM | N/A | 2-8°C, desiccated, protected from light | Per manufacturer's expiry | Prevents thermal and photo-degradation. |

| Stock Solution | DMSO | ≤ -20°C in amber glass vials | Up to 3 months (verify) | Low temperature minimizes degradation kinetics. Amber vials protect from light. |

| Working Solutions | Aqueous/Organic | 2-8°C in amber glass vials | Prepare fresh daily | Aqueous solutions are more prone to hydrolysis and microbial growth. Fresh preparation is the best practice to ensure accuracy.[8] |

Self-Validation Note: It is highly recommended to perform periodic checks of the stock solution against a freshly prepared standard to verify its stability under your specific laboratory conditions.

Conclusion

The successful preparation of this compound standard solutions hinges on overcoming its inherent poor aqueous solubility. The protocol detailed in this application note, which utilizes a high-solubility organic solvent for the stock solution, provides a reliable and accurate method for generating standards suitable for sensitive analytical techniques. Adherence to best practices in weighing, glassware selection, and handling, as outlined, is paramount to minimizing error and ensuring the "fitness for purpose" required in regulated drug development and research environments.[11]

References

-

BA Sciences. USP <1225> Method Validation. Available from: [Link]

-

Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

-

Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Available from: [Link]

-

SIELC Technologies. Barbituric acid, 5,5-dibutyl-. (2018). Available from: [Link]

-

ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). Available from: [Link]

-

USP-NF. <1225> Validation of Compendial Procedures. Available from: [Link]

-

Cheméo. Chemical Properties of Barbituric acid, 5,5-dipropyl- (CAS 2217-08-5). Available from: [Link]

-

Eurogentec. Safety Data Sheet (SDS). (2021). Available from: [Link]

-

Inxight Drugs. 5,5-DIBENZYL-BARBITURIC ACID. Available from: [Link]

-

PubChem. 5,5-Dibromobarbituric acid. Available from: [Link]

-

R Discovery. Physico-chemical properties of barbituric acid derivatives: IV. Solubilities of 5,5-disubstituted barbituric acids in water. (1994). Available from: [Link]

-

Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. (2020). Available from: [Link]

Sources

- 1. USP <1225> Method Validation - BA Sciences [basciences.com]

- 2. uspbpep.com [uspbpep.com]

- 3. investigationsquality.com [investigationsquality.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Barbituric acid, 5,5-dibutyl- | SIELC Technologies [sielc.com]

- 7. MSDS Document [chempoint.com]

- 8. eurogentec.com [eurogentec.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]

5,5-Dibutylbarbituric acid as an intermediate in pharmaceutical synthesis

Application Note: 5,5-Dibutylbarbituric Acid (DBBA) as a Strategic Intermediate in Pharmaceutical Synthesis and Bio-Analytical Probe Development

Executive Summary

This compound (DBBA, CAS: 512-18-5) is a lipophilic derivative of barbituric acid.[1] While historically associated with sedative-hypnotic activity, its modern pharmaceutical utility lies in its role as a stable, "masked" synthon .[1]

This guide details two critical applications of DBBA in the drug development lifecycle:

-

The "Barbiturate Route" for Branched Acid Synthesis: Using DBBA as a protected intermediate to synthesize high-purity 2,2-dibutylacetic acid derivatives (lipophilic tails for drug delivery or valproic acid analogues) without the poly-alkylation side products common in direct malonate alkylation.[1]

-

Synthesis of Voltage-Sensitive Probes: The use of DBBA as the terminal acceptor in the synthesis of DiBAC4(5) , a standard membrane potential dye used in high-throughput screening (HTS) for ion channel modulators (e.g., hERG safety assays).[1]

Technical Background: The "Masked" Malonate Strategy

Direct alkylation of malonic esters to form sterically hindered, branched carboxylic acids often suffers from low yields due to competitive mono/tri-alkylation and difficult separations.[1]

DBBA offers a superior thermodynamic pathway.[1] By forming the pyrimidine ring (the barbiturate) first, the 5,5-dialkyl quaternary carbon is "locked" in a crystalline, easily purified state.[1] Subsequent alkaline hydrolysis cleaves the ring to yield the pure disubstituted malonate, which is then decarboxylated.[1]

Key Advantages:

-

Purification: DBBA crystallizes readily, allowing removal of mono-butyl impurities before the final hydrolysis step.[1]

-

Stability: Unlike dialkyl malonyl chlorides, DBBA is shelf-stable and non-corrosive.[1]

Application 1: Synthesis of 2,2-Dibutylacetic Acid (Lipophilic Pharmacophore)[1]

This protocol describes the "Barbiturate Route" to synthesize 2,2-dibutylacetic acid.[1] This moiety is valuable for increasing the lipophilicity of prodrugs or as a structural analogue to Valproic Acid.

Mechanism of Action

The pathway involves the retro-Claisen cleavage of the pyrimidine ring under basic conditions, followed by thermal decarboxylation.

Experimental Protocol

Reagents:

Step-by-Step Methodology:

-

Alkaline Hydrolysis (Ring Opening):

-

Charge a chemically resistant reactor (Hastelloy or glass-lined) with DBBA (1.0 eq).[1]

-

Add NaOH (50% aq, 4.0 eq).[1] Note: High base concentration is critical to drive the equilibrium toward the malonate dianion.

-

Heat the mixture to reflux (approx. 100-105°C) for 6–8 hours.

-

In-Process Control (IPC): Monitor disappearance of DBBA via HPLC (C18 column, Methanol/Water).[1] Target <0.5% starting material.

-

Result: Formation of disodium 2,2-dibutylmalonate and urea (decomposes to NH3/CO2).[1]

-

-

Acidification and Decarboxylation:

-

Cool the reaction mass to 20°C.

-

Slowly add H2SO4 until pH < 1.[1] Caution: Exothermic reaction; maintain T < 50°C.

-

Phase Separation: The free 2,2-dibutylmalonic acid is an oil.[1] Extract into Toluene (3x volumes).

-

Thermal Decarboxylation: Heat the Toluene layer to reflux (110°C).[1] The malonic acid is unstable at this temperature and loses CO2.

-

Continue reflux until CO2 evolution ceases (approx. 2–4 hours).[1]

-

-

Isolation:

Data Summary: Yield Comparison

| Method | Yield (Isolated) | Purity (GC) | Main Impurity |

| Direct Alkylation of Acetate | 45-55% | 88% | Tri-butyl / Mono-butyl species |

| Barbiturate Route (via DBBA) | 82-88% | >99% | None (Recrystallization clears precursors) |

Application 2: Synthesis of DiBAC4(5) (Drug Discovery Probe)